1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14659700
InChI: InChI=1S/C10H14N2O4/c1-6(2)5-12-8(9(13)14)4-7(11-12)10(15)16-3/h4,6H,5H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC14659700

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name 5-methoxycarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H14N2O4/c1-6(2)5-12-8(9(13)14)4-7(11-12)10(15)16-3/h4,6H,5H2,1-3H3,(H,13,14)
Standard InChI Key AFSQUOOILNSRCL-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=CC(=N1)C(=O)OC)C(=O)O

Introduction

1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered significant attention in medicinal chemistry and agricultural applications due to its potential biological activities. The compound features a five-membered pyrazole ring substituted with an isobutyl group and a methoxycarbonyl group, contributing to its unique chemical properties and reactivity.

Synthesis Methods

The synthesis of 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. A common method includes the reaction of isobutyl hydrazine with appropriate carbonyl compounds. These methods have been optimized for yield and purity, with reported yields exceeding 90% in some cases.

Biological Activities

  • Compounds containing pyrazole rings often exhibit anti-inflammatory and analgesic activities.

  • The specific biological activities of this compound may involve modulation of enzyme systems or interaction with specific receptor sites, although detailed studies are necessary to elucidate these mechanisms.

Applications

  • Medicinal Chemistry: Potential applications in developing drugs with anti-inflammatory and analgesic properties.

  • Agricultural Applications: May be used in developing pesticides or herbicides due to its biological activity.

  • Research: Further studies are needed to explore its full potential in these applications, emphasizing the need for pharmacokinetics and toxicity profiles.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid50920-65-5C7H10N2O2Contains ethyl instead of isobutyl
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid5744-56-9C6H8N2O2Two methyl groups on the pyrazole ring
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid175277-09-5C10H14N2O2Tertiary butyl group providing steric hindrance
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid26308-42-9C9H12N2O2Ethyl substitution at position three

Research Findings and Future Directions

  • Pharmacological Studies: Experimental data from pharmacological studies would provide further insights into its efficacy and specific mechanisms of action.

  • Structural Analysis: Techniques such as X-ray crystallography can elucidate the three-dimensional arrangement and intermolecular interactions, which are crucial for understanding its stability and reactivity.

  • Future Research: Continued exploration of its biological activities and applications in medicinal chemistry and agriculture is warranted, with a focus on detailed pharmacokinetic and toxicity studies.

Given the current state of research, 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid presents a promising avenue for further investigation into its therapeutic potential and industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator